molecular formula C12H13Cl2NO4S B162945 (4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol CAS No. 126813-11-4

(4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol

Cat. No. B162945
CAS RN: 126813-11-4
M. Wt: 338.2 g/mol
InChI Key: FDEUVCZXCFSQEE-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to have significant biological activity, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of (4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
(4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol in lab experiments is its significant biological activity. This makes it a promising candidate for the development of new drugs. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its use in certain lab settings.

Future Directions

There are a number of future directions for research on (4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol. One area of focus is the development of new drugs that target the enzymes and proteins that are inhibited by this compound. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of (4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol and its potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of (4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol involves a multi-step process that requires specialized equipment and expertise. The process begins with the reaction of 4-mesylphenylacetic acid with thionyl chloride, which results in the formation of 4-mesylphenylacetyl chloride. This compound is then reacted with (R)-(-)-glycidyl butyrate to form (R)-(-)-2-(4-mesylphenyl)oxirane. The final step involves the reaction of (R)-(-)-2-(4-mesylphenyl)oxirane with dichloromethyl methyl ether to produce (4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol.

Scientific Research Applications

(4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. This compound has been found to have significant biological activity, including anti-inflammatory and anti-tumor properties. It has also been shown to have potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

126813-11-4

Product Name

(4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol

Molecular Formula

C12H13Cl2NO4S

Molecular Weight

338.2 g/mol

IUPAC Name

[(4R,5R)-2-(dichloromethyl)-5-(4-methylsulfonylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C12H13Cl2NO4S/c1-20(17,18)8-4-2-7(3-5-8)10-9(6-16)15-12(19-10)11(13)14/h2-5,9-11,16H,6H2,1H3/t9-,10-/m1/s1

InChI Key

FDEUVCZXCFSQEE-NXEZZACHSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@@H]2[C@H](N=C(O2)C(Cl)Cl)CO

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C(Cl)Cl)CO

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C(Cl)Cl)CO

synonyms

(4R,5R)-2-(DICHLOROMETHYL)-4,5-DIHYDRO-5-(4-MESYLPHENYL)OXAZOL-4-YLMETHANOL

Origin of Product

United States

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